N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLCGIOVSLKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenylamine, undergoes a series of reactions to introduce the fluorine atom and methyl group onto the aromatic ring.
Pyrimidine Ring Construction: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under controlled conditions.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with morpholine under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic ring and pyrimidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine moiety.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound utilizes a pyrimidine core, offering a planar structure for target binding, whereas the thiazole-based analog () adopts a five-membered ring with sulfur, which may alter electronic properties and binding kinetics .
Substituent Effects: The morpholine group in the target compound is directly attached to the pyrimidine, enhancing solubility through its oxygen-rich ring. In contrast, the patent compound’s morpholine is linked via an ethoxy spacer, which may introduce conformational flexibility but reduce electronic effects on the pyrimidine . The 3-fluoro-4-methylphenyl group is shared between the target and the thiazole analog (), suggesting a conserved pharmacophore for target engagement.
Biological Implications: The thiazole analog () is a documented corticotropin-releasing factor 1 (CRF1) receptor antagonist, validated in rodent models of stress-related disorders. This highlights the therapeutic relevance of the 3-fluoro-4-methylphenyl moiety in neuropharmacology . The patent compound’s trifluoromethyl and cyano groups () suggest optimization for potency and metabolic stability, common in kinase inhibitors. The target compound’s simpler structure may prioritize synthetic feasibility and ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Biological Activity
N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Fluorinated Aromatic Ring : The presence of a fluorine atom enhances the compound's electronic properties, potentially improving its interaction with biological targets.
- Morpholine Moiety : This group may contribute to the compound's solubility and bioavailability.
- Pyrimidine Carboxamide Group : Often associated with various biological activities, including enzyme inhibition.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized to interact with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in disease pathways.
- Receptors : It could modulate receptor activity, influencing downstream signaling pathways.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Related compounds have shown IC50 values in the low micromolar range against cancer cell lines, indicating potential efficacy in inhibiting tumor growth .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 0.075 | VEGFR-2 |
| Similar Compound B | 0.126 | AKT |
Enzyme Inhibition
The compound may also serve as an inhibitor for several key enzymes involved in cellular signaling and metabolism. For example:
- PI3K/mTOR Pathway : Research indicates that fluorinated compounds can enhance activity against mTOR, potentially leading to improved outcomes in tumor treatment .
Case Studies
- Study on Fluorinated Pyrimidines : A study evaluated various fluorinated pyrimidine derivatives for their anticancer activity. This compound was included in the screening process, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
- Mechanistic Evaluation : Another investigation focused on the binding affinity of similar compounds to VEGFR-2 and AKT. The findings suggested that modifications at the aromatic ring significantly affect binding interactions and inhibitory potency .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Fluorination | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Yes | TBD | Anticancer, Enzyme Inhibition |
| N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide | No | TBD | Lower potency |
| N-(3-bromo-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide | No | TBD | Lower potency |
Q & A
Basic Characterization Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic fluorine coupling patterns) .
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and phenyl rings, as demonstrated for analogous compounds (e.g., 12.8° twist in ) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .
What advanced methodologies are used to identify biological targets of this compound?
Advanced Research Question
- Kinase Profiling : Screen against kinase panels (e.g., PI3Kδ, observed in related pyrimidine-carboxamides) using ATP-competitive assays .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in cell lysates by measuring protein thermal stability shifts .
- Molecular Docking : Model interactions with PI3Kδ’s ATP-binding pocket, leveraging homology models from PDB entries (e.g., 2WXR) .
How do substituent modifications (e.g., fluoro vs. methyl groups) impact activity in structure-activity relationship (SAR) studies?
Q. Advanced SAR Analysis
- Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP reduction by ~0.5 vs. chloro analogs) .
- Methyl Group Positioning : 4-Methyl on phenyl improves steric fit in hydrophobic pockets (IC₅₀ reduction by 3-fold vs. 3-methyl derivatives) .
- Morpholine vs. Piperidine : Morpholine’s oxygen increases solubility (2.5× higher in PBS) but may reduce CNS penetration .
What strategies improve the metabolic stability of this compound in preclinical studies?
Q. Advanced Pharmacokinetics
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) + NADPH; quantify parent compound via LC-MS/MS. Trifluoromethyl/morpholine groups reduce CYP3A4-mediated oxidation .
- Deuterium Incorporation : Replace labile C-H bonds (e.g., benzylic positions) to slow metabolism .
How can solubility and formulation challenges be addressed for in vivo studies?
Q. Basic Physicochemical Analysis
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid. Use co-solvents (e.g., 10% DMSO) or lipid-based nanoemulsions for low-solubility compounds (logS < −4) .
- Solid Dispersion : Formulate with PVP-VA64 or HPMCAS to enhance oral bioavailability .
What analytical techniques ensure enantiomeric purity during synthesis?
Q. Advanced Chiral Analysis
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/ethanol (90:10) to resolve enantiomers (retention time differences >2 min) .
- Circular Dichroism (CD) : Confirm absence of racemization by monitoring Cotton effects at 220–250 nm .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced Data Analysis
- Assay Variability : Control for ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM may shift IC₅₀ by 10×) .
- Statistical Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies (e.g., RevMan software) .
What preclinical toxicity screening approaches are recommended?
Q. Advanced Toxicology
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ <10 µM signals concern) .
- Ames Test : Evaluate mutagenicity in TA98 strains ± S9 metabolic activation .
What are critical considerations for scaling up synthesis from mg to gram scale?
Q. Advanced Process Chemistry
- Catalyst Loading : Reduce Pd from 5 mol% to 1 mol% via ligand optimization (XPhos) to lower costs .
- Continuous Flow Reactors : Improve yield consistency in amidation steps (residence time: 30 min at 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
